molecular formula C7H4BrF3N2 B13132136 3-Bromo-2,5,6-trifluorobenzimidamide

3-Bromo-2,5,6-trifluorobenzimidamide

Cat. No.: B13132136
M. Wt: 253.02 g/mol
InChI Key: YNEAZAVWNQNDDJ-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trifluorobenzimidamide is a chemical compound characterized by the presence of bromine and fluorine atoms attached to a benzimidamide core

Preparation Methods

The synthesis of 3-Bromo-2,5,6-trifluorobenzimidamide typically involves the introduction of bromine and fluorine atoms onto a benzimidamide scaffold. One common method involves the use of bromination and fluorination reactions. For instance, starting from a suitable benzimidamide precursor, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination can be carried out using reagents such as Selectfluor or other fluorinating agents. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

3-Bromo-2,5,6-trifluorobenzimidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2,5,6-trifluorobenzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5,6-trifluorobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

3-Bromo-2,5,6-trifluorobenzimidamide can be compared with other halogenated benzimidamides, such as:

  • 3-Chloro-2,5,6-trifluorobenzimidamide
  • 3-Iodo-2,5,6-trifluorobenzimidamide
  • 3-Fluoro-2,5,6-trifluorobenzimidamide

Compared to these similar compounds, this compound may exhibit different reactivity and binding properties due to the presence of bromine, which is larger and more polarizable than chlorine and fluorine. This can influence its chemical behavior and interactions in various applications .

Properties

Molecular Formula

C7H4BrF3N2

Molecular Weight

253.02 g/mol

IUPAC Name

3-bromo-2,5,6-trifluorobenzenecarboximidamide

InChI

InChI=1S/C7H4BrF3N2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H3,12,13)

InChI Key

YNEAZAVWNQNDDJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(=N)N)F)F

Origin of Product

United States

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